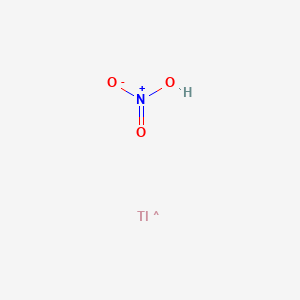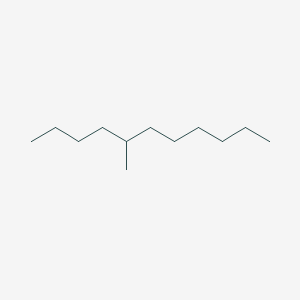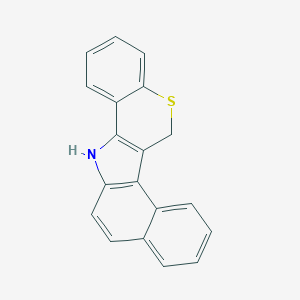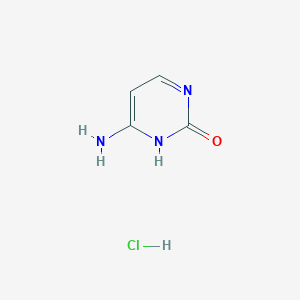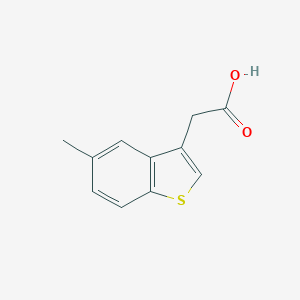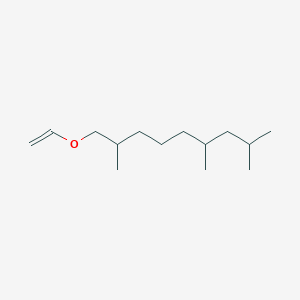
2,6,8-Trimethylnonyl vinyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,8-Trimethylnonyl vinyl ether (TMNVE) is a colorless liquid with a molecular weight of 198.32 g/mol. It is a reactive monomer that is used in the production of various polymers. TMNVE is an important chemical that has significant applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of 2,6,8-Trimethylnonyl vinyl ether-based polymers is complex and depends on the specific application. In general, 2,6,8-Trimethylnonyl vinyl ether-based polymers have a high degree of cross-linking, which results in a dense and uniform network. This network provides the polymers with their unique properties such as high thermal stability and mechanical strength.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,6,8-Trimethylnonyl vinyl ether. However, studies have shown that 2,6,8-Trimethylnonyl vinyl ether-based polymers are biocompatible and do not cause significant toxicity or inflammation. This makes them suitable for various biomedical applications such as drug delivery and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
2,6,8-Trimethylnonyl vinyl ether-based polymers have several advantages for lab experiments. They can be easily synthesized using standard polymerization techniques, and their properties can be tailored by adjusting the monomer composition and polymerization conditions. 2,6,8-Trimethylnonyl vinyl ether-based polymers also have excellent adhesion to various substrates, which makes them suitable for coating applications.
However, 2,6,8-Trimethylnonyl vinyl ether-based polymers also have some limitations. They are sensitive to moisture and oxygen, which can affect their properties. They also have a relatively low glass transition temperature, which limits their use in high-temperature applications.
Orientations Futures
There are several future directions for 2,6,8-Trimethylnonyl vinyl ether-based polymers. One direction is the development of new 2,6,8-Trimethylnonyl vinyl ether-based polymers with improved properties such as higher thermal stability and mechanical strength. Another direction is the exploration of new applications for 2,6,8-Trimethylnonyl vinyl ether-based polymers in areas such as energy storage and sensing. Additionally, the development of new synthesis methods for 2,6,8-Trimethylnonyl vinyl ether-based polymers could lead to more efficient and cost-effective production. Overall, 2,6,8-Trimethylnonyl vinyl ether is a promising chemical that has significant potential for scientific research and innovation.
Méthodes De Synthèse
2,6,8-Trimethylnonyl vinyl ether is synthesized by reacting 2,6,8-trimethylnonan-1-ol with acetylene. The reaction is carried out in the presence of a catalyst such as copper(I) iodide. The product is purified by distillation to obtain pure 2,6,8-Trimethylnonyl vinyl ether. The synthesis of 2,6,8-Trimethylnonyl vinyl ether is a well-established process that has been optimized for high yields and purity.
Applications De Recherche Scientifique
2,6,8-Trimethylnonyl vinyl ether is a versatile monomer that has a wide range of applications in scientific research. It is used in the synthesis of various polymers such as poly(2,6,8-trimethylnonyl vinyl ether-co-styrene) and poly(2,6,8-trimethylnonyl vinyl ether-co-methyl methacrylate). These polymers have unique properties such as high thermal stability, excellent mechanical strength, and good adhesion to various substrates. 2,6,8-Trimethylnonyl vinyl ether-based polymers are used in the production of coatings, adhesives, and composites.
Propriétés
Numéro CAS |
10141-19-2 |
|---|---|
Nom du produit |
2,6,8-Trimethylnonyl vinyl ether |
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
1-ethenoxy-2,6,8-trimethylnonane |
InChI |
InChI=1S/C14H28O/c1-6-15-11-14(5)9-7-8-13(4)10-12(2)3/h6,12-14H,1,7-11H2,2-5H3 |
Clé InChI |
SSOZLSNWPFIHKP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)CCCC(C)COC=C |
SMILES canonique |
CC(C)CC(C)CCCC(C)COC=C |
Synonymes |
2,6,8-Trimethylnonylvinyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



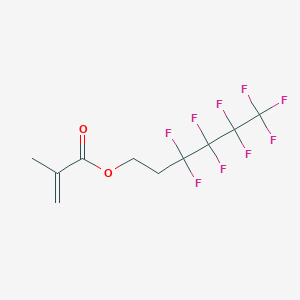
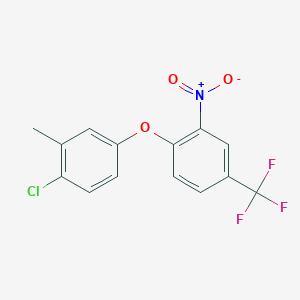

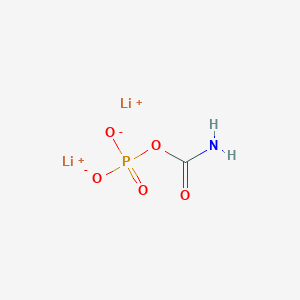
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
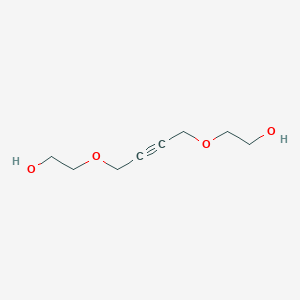
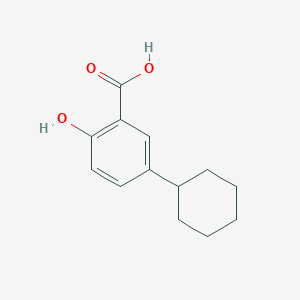
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
